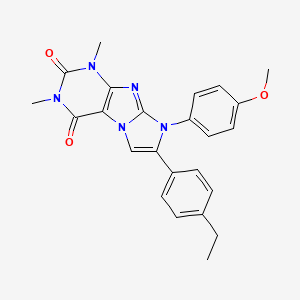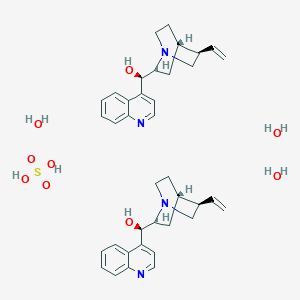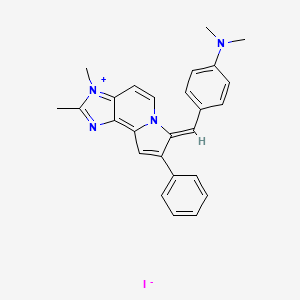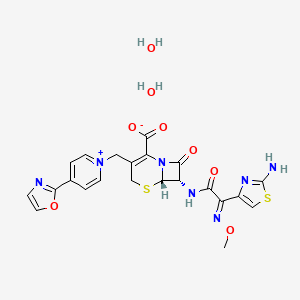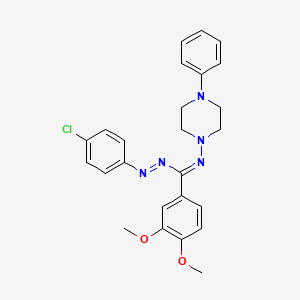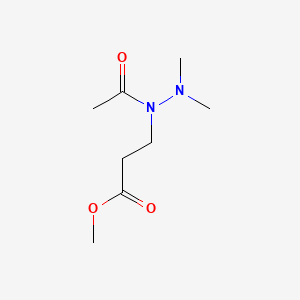
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is an organic compound with a complex structure that includes a hydrazino group, a methylpropionate ester, and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate typically involves the reaction of 2,2-dimethylhydrazine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the hydrazine to the acrylate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazino derivatives.
Substitution: Formation of substituted hydrazino compounds.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazino group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate involves its interaction with various molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The acetyl group enhances the compound’s reactivity by stabilizing the hydrazino group and facilitating its nucleophilic attack on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester: Similar in structure but contains a thio group instead of a hydrazino group.
Dimethyl 2,2’-azobis (2-methylpropionate): Contains an azobis group instead of a hydrazino group.
Uniqueness
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is unique due to its combination of a hydrazino group with an acetyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
96804-33-0 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-7(11)10(9(2)3)6-5-8(12)13-4/h5-6H2,1-4H3 |
Clave InChI |
PSOGQICWCCSJOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCC(=O)OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


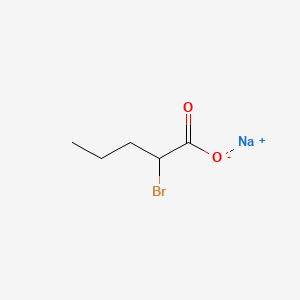

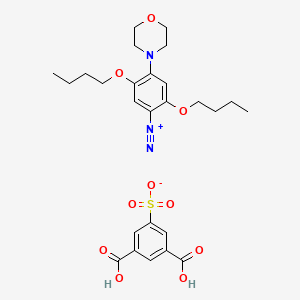
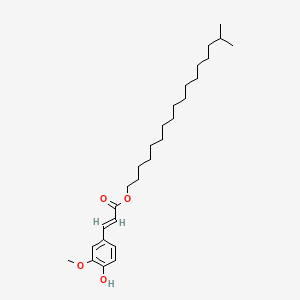
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
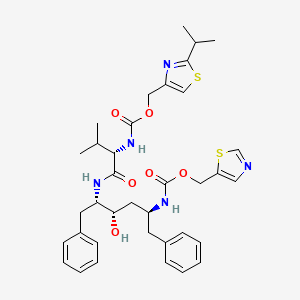
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
